molecular formula C18H24ClNO2 B5352206 1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B5352206
M. Wt: 321.8 g/mol
InChI Key: QOLWEWRHTGCORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methylphenyl group, all attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group is added via a similar etherification reaction, using methanol and an appropriate alkyl halide.

    Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where a methyl group is introduced to the phenyl ring using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide or alkoxide ions replace existing functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine
  • 1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrobromide

Uniqueness

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various experimental and industrial applications.

Properties

IUPAC Name

1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-4-20-17-7-5-6-16(12-19-3)18(17)21-13-15-10-8-14(2)9-11-15;/h5-11,19H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLWEWRHTGCORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.